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Compound of Interest

Compound Name: 2-Bromo-2-phenylacetophenone

Cat. No.: B072529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available resources, specific experimental

spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, IR, and Mass Spectrometry) for 2-Bromo-2-
phenylacetophenone (CAS 1484-50-0) could not be located. The following guide provides

general experimental protocols and a logical workflow for the spectroscopic analysis of a solid

organic compound of this nature.

Chemical Identity
CAS Number: 1484-50-0

Chemical Name: 2-Bromo-2-phenylacetophenone

Synonyms: Desyl bromide, 2-Bromo-1,2-diphenylethanone

Molecular Formula: C₁₄H₁₁BrO

Molecular Weight: 275.14 g/mol

Structure:
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The following tables are placeholders for the spectroscopic data of 2-Bromo-2-
phenylacetophenone. At the time of this publication, specific experimental data was not

available in the searched databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

Data not available Data not available

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data not available Data not available Data not available

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

Data not available Data not available Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm) Molar Absorptivity (ε) Solvent

Data not available Data not available Data not available
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The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid organic compound such as 2-Bromo-2-phenylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-220 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to achieve a flat baseline.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):[1][2][3][4][5]

Sample Preparation:

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[2]

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to

the mortar.[2]

Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is

obtained.[2]

Transfer the mixture to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or translucent pellet.[4]
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Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the corresponding

functional groups (e.g., C=O stretch, C-Br stretch, aromatic C-H stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):[6][7][8][9][10]

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer, typically via a

direct insertion probe.

The sample is vaporized by heating in the ion source.[8]

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[6]

This causes the molecules to ionize and fragment.[6]

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis:
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Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.

Methodology:[11][12][13][14]

Sample Preparation:

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol,

cyclohexane, acetonitrile). The concentration should be chosen to yield an absorbance

value between 0.1 and 1.0.

Prepare a blank solution containing only the solvent.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the blank solution and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it.

Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.[13]

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law.

Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a solid organic compound.
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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426
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